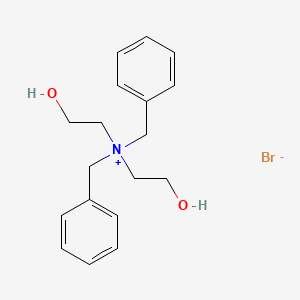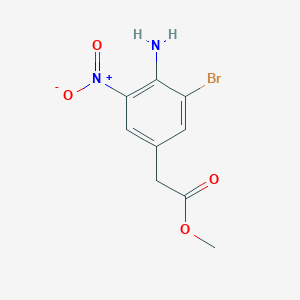
N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide: is a chemical compound with the molecular formula C18H24NO2.BrH. It is a quaternary ammonium salt that contains benzyl groups and hydroxyl groups, making it a versatile compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The compound can be synthesized by reacting benzylamine with ethylene oxide to form N-benzyl-2-hydroxyethylamine, followed by further reaction with benzyl chloride to introduce the second benzyl group.
Quaternization Reaction: The resulting N-benzyl-2-hydroxyethylamine is then treated with benzyl chloride in the presence of a base to form the quaternary ammonium salt.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the quaternary ammonium group.
Substitution: Substitution reactions can occur at the benzyl or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like benzyl chloride and various bases are employed.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Reduced forms of the quaternary ammonium group.
Substitution Products: Substituted benzyl or hydroxyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases. Biology: It serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components. Medicine: Industry: It is used in the production of surfactants and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through its interactions with molecular targets and pathways. As a phase transfer catalyst, it enhances the solubility of reagents in organic solvents, promoting reactions that would otherwise be difficult to achieve. Its fluorescent properties allow for the labeling and tracking of biological molecules, providing insights into cellular processes.
Comparison with Similar Compounds
N,N-Dibenzylhydroxylamine: Similar structure but lacks the quaternary ammonium group.
N-Benzyl-2-hydroxyethylamine: Similar but without the second benzyl group and quaternary ammonium functionality.
Uniqueness: N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide stands out due to its quaternary ammonium structure, which imparts unique properties such as enhanced solubility and catalytic activity.
Properties
IUPAC Name |
dibenzyl-bis(2-hydroxyethyl)azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2.BrH/c20-13-11-19(12-14-21,15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,20-21H,11-16H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHPICXPSXLIEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](CCO)(CCO)CC2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-((2-(trimethylsilyl)ethoxy)methyl)-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine](/img/structure/B8080366.png)

![8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one](/img/structure/B8080368.png)







